molecular formula C12H14O5 B8114546 Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

Methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate

Cat. No.: B8114546
M. Wt: 238.24 g/mol
InChI Key: JHLPYWLKSLVYOI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-hydroxy-3,5-dimethoxycinnamate can be synthesized through the esterification of Sinapic acid with methanol. This reaction typically occurs under acidic conditions, using catalysts such as sulfuric acid or acetic acid . The reaction involves the conversion of the carboxylic acid group of Sinapic acid to a methyl ester group.

Industrial Production Methods

Industrial production of Methyl 4-hydroxy-3,5-dimethoxycinnamate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-3,5-dimethoxycinnamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the cinnamate structure to a single bond, forming saturated derivatives.

    Substitution: The hydroxyl and methoxy groups on the aromatic ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce saturated esters. Substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Methyl 4-hydroxy-3,5-dimethoxycinnamate has a wide range of scientific research applications:

Comparison with Similar Compounds

Methyl 4-hydroxy-3,5-dimethoxycinnamate is similar to other hydroxycinnamic acid derivatives, such as:

  • Ferulic acid methyl ester
  • Caffeic acid methyl ester
  • p-Coumaric acid methyl ester

Uniqueness

What sets Methyl 4-hydroxy-3,5-dimethoxycinnamate apart is its unique combination of hydroxyl and methoxy groups on the aromatic ring, which enhances its antioxidant capacity and biological activity compared to other similar compounds .

Conclusion

Methyl 4-hydroxy-3,5-dimethoxycinnamate is a versatile compound with significant potential in various fields, including chemistry, biology, medicine, and industry. Its unique chemical structure and beneficial properties make it a valuable subject of scientific research and industrial applications.

Properties

IUPAC Name

methyl 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O5/c1-15-9-6-8(4-5-11(13)17-3)7-10(16-2)12(9)14/h4-7,14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLPYWLKSLVYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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